N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a propenyl (allyl) group and at position 5 with a phenoxymethyl moiety. The triazole is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 4-ethoxyphenyl ring.
Properties
Molecular Formula |
C22H24N4O3S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N4O3S/c1-3-14-26-20(15-29-18-8-6-5-7-9-18)24-25-22(26)30-16-21(27)23-17-10-12-19(13-11-17)28-4-2/h3,5-13H,1,4,14-16H2,2H3,(H,23,27) |
InChI Key |
NYGJROJUFSPTOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include ethyl bromide, phenol, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential as a therapeutic agent. Its applications in medicinal chemistry can be categorized into several areas:
1.1 Anticancer Activity
Research indicates that compounds with triazole rings, such as N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, often demonstrate anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, similar compounds have displayed percent growth inhibitions ranging from 51.88% to 86.61% against multiple cancer types .
1.2 Antifungal Properties
Triazole compounds are well-known for their antifungal activities. The presence of the triazole moiety in this compound suggests potential efficacy against fungal infections, making it a candidate for further exploration in antifungal drug development.
1.3 Structure-Activity Relationship Studies
Investigating the structure-activity relationships (SAR) of this compound can provide insights into optimizing its pharmacological profile. By synthesizing analogs and evaluating their biological activity, researchers can identify key structural features that enhance efficacy and reduce toxicity .
Comprehensive biological activity studies are crucial for understanding the therapeutic potential of this compound:
2.1 Target Identification
Screening against various biological targets—such as enzymes and receptors—can help identify specific pathways through which the compound exerts its effects. This could lead to novel therapeutic strategies for diseases where these targets are implicated .
2.2 In Vitro and In Vivo Studies
Conducting both in vitro and in vivo studies will be essential to evaluate the pharmacokinetics and pharmacodynamics of the compound. These studies will help determine its absorption, distribution, metabolism, and excretion (ADME) properties .
Material Science Applications
Beyond medicinal uses, this compound may also find applications in material science:
3.1 Electronic and Optical Properties
The presence of conjugated systems within the compound suggests potential applications in electronic materials or photonic devices. Investigating its electronic properties could lead to innovations in organic electronics or sensors .
3.2 Synthesis of Novel Materials
The compound can serve as a building block for synthesizing new materials with tailored properties for specific applications, including coatings or composites that require enhanced durability or chemical resistance.
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant growth inhibition observed |
| Antifungal properties | Triazole derivatives known for antifungal activity | |
| Structure–activity relationship studies | Identifying key structural features | |
| Biological Activity | Target identification | Screening against enzymes/receptors |
| In vitro/in vivo pharmacokinetic studies | Evaluating ADME properties | |
| Material Science | Electronic/optical applications | Potential for organic electronics |
| Synthesis of novel materials | Tailored properties for specific applications |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations :
- Phenyl Ring Modifications : Electron-withdrawing groups (e.g., bromo, nitro) enhance antimicrobial activity in KA derivatives , while ethoxy or methoxy groups may improve solubility.
- Triazole Substituents: Pyridinyl or phenoxymethyl groups at position 5 influence target selectivity (e.g., VUAA-1 targets insect Orco channels ). Allyl groups at position 4 may enhance membrane permeability due to hydrophobicity.
Key Findings :
- The target compound’s phenoxymethyl and allyl groups may synergize for anti-inflammatory effects, similar to furan-containing analogs .
- Lack of electron-withdrawing groups on its phenyl ring may limit antimicrobial potency compared to KA derivatives .
Biological Activity
N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, an ethoxyphenyl group, and a sulfanyl linkage. Its molecular weight is approximately 490.6 g/mol, with a logP value of 4.6, indicating good lipophilicity which may enhance its bioavailability .
| Property | Value |
|---|---|
| Molecular Weight | 490.6 g/mol |
| LogP | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 11 |
Antimicrobial Activity
Research indicates that phenoxyacetamide derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the phenoxymethyl moiety enhances the interaction with bacterial membranes.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar phenoxyacetamides have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving histone deacetylase (HDAC) inhibition . The SAR studies indicate that modifications at specific positions on the phenoxy ring can significantly enhance anticancer efficacy.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of related compounds. For instance, phenoxazine derivatives have been shown to protect neuronal cells from oxidative stress-induced damage . This suggests that this compound may possess similar protective effects on neuronal cells.
Structure-Activity Relationship (SAR)
The SAR of phenoxyacetamides indicates that the positioning of functional groups is crucial for biological activity. The triazole ring and sulfanyl group contribute to the overall pharmacological profile by enhancing binding interactions with target enzymes or receptors. For instance, compounds with electron-donating groups at specific positions on the triazole ring showed increased inhibitory activity against HDAC enzymes .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of phenoxyacetamides against E. coli and found that modifications in the phenoxy group significantly improved antibacterial activity. The most effective compound displayed an MIC (Minimum Inhibitory Concentration) lower than standard antibiotics .
- Neuroprotection : In vitro tests demonstrated that derivatives of this compound protected neuronal cells from oxidative stress induced by H2O2 at sub-micromolar concentrations without notable cytotoxicity .
- Anticancer Activity : A recent investigation into related compounds revealed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What is the standard synthetic protocol for N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves refluxing equimolar amounts of a substituted oxazolone and a triazole-thioacetamide derivative at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts. Post-reaction, the mixture is cooled, acidified, and recrystallized from ethanol. This method is adapted from similar triazole-acetamide syntheses, where catalytic systems and solvent conditions are critical for yield optimization .
Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and connectivity. Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in related triazole-acetamide derivatives . High-resolution mass spectrometry (HRMS) further verifies molecular weight and purity.
Q. What in vitro models are suitable for preliminary biological activity screening?
- Methodological Answer : Cell-based antiproliferative assays (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory activity) are standard. For anti-exudative activity, formalin-induced edema models in rodents are employed, with quantification of inflammatory markers like prostaglandins .
Advanced Research Questions
Q. How do substituents on the triazole ring (e.g., phenoxymethyl vs. furan-2-yl) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., phenoxymethyl) enhance antiproliferative activity by improving membrane permeability, while heterocyclic substituents (e.g., furan-2-yl) increase anti-inflammatory potency due to hydrogen bonding with target enzymes. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to receptors like EGFR or COX-2 .
Q. How can conflicting data on substituent effects in different biological assays be resolved?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, cell line variability) or pharmacokinetic factors (e.g., metabolic stability). Cross-validation using orthogonal assays (e.g., Western blotting alongside enzyme inhibition) and pharmacokinetic profiling (e.g., microsomal stability tests) are recommended. Statistical tools like principal component analysis (PCA) can identify confounding variables .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodological Answer : Catalyst screening (e.g., replacing Zeolite Y-H with mesoporous catalysts for improved surface area) and solvent optimization (e.g., switching to DMF for better solubility of intermediates) enhance efficiency. Reaction monitoring via TLC or HPLC ensures timely termination to prevent degradation. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
Q. What mechanistic insights can be gained from in silico modeling of this compound?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict binding stability to target proteins, while density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) elucidate electronic properties influencing reactivity. Metadynamics can map free-energy landscapes for intermediate steps in biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
